
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, commonly referred to as AZT-D, is a synthetic compound used in scientific research. AZT-D is a versatile compound that has been used to study a variety of biological systems, including protein-protein interactions, enzyme kinetics, and drug design. AZT-D has been used in a wide range of scientific applications, including the development of therapeutic agents and the study of cellular processes.
Aplicaciones Científicas De Investigación
Triazole Antifungal Agents Applications
Antifungal Efficacy : Triazole antifungals, such as voriconazole and posaconazole, are recognized for their broad-spectrum activity against fungi, including molds and fluconazole-resistant Candida spp. They are effective in treating serious fungal infections, such as invasive aspergillosis and ocular invasive mold infections (fusariosis), demonstrating significant clinical and survival benefits (Reis et al., 2000; Herbrecht, 2004; Herbrecht et al., 2002).
Pharmacokinetic Profiles : Studies reveal that triazoles like BAL4815 (prodrug BAL8557) and PC945 have pharmacokinetic properties favorable for sustaining drug concentrations in the body, enabling effective treatment of systemic mycoses. They exhibit dose-proportional pharmacokinetics and are well-tolerated with long half-lives, large volumes of distribution, and low systemic clearance. This suggests their potential for maintaining therapeutic drug levels for extended periods (Schmitt-Hoffmann et al., 2006; Cass et al., 2020).
Clinical Management of Fungal Infections : Triazole antifungals have been successfully used in managing various challenging fungal infections. Cases include cerebral phaeohyphomycosis due to Ramichloridium mackenziei treated with posaconazole, indicating the potential role of extended-spectrum azoles in treating serious central nervous system infections (Al-Abdely et al., 2005).
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZMSAKUXKGEDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

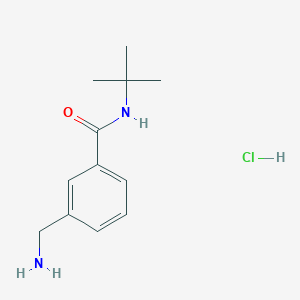


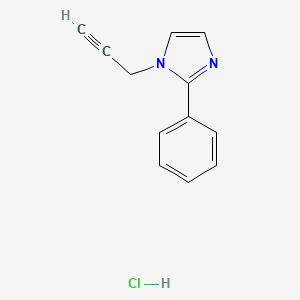
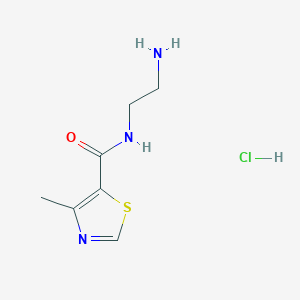
![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
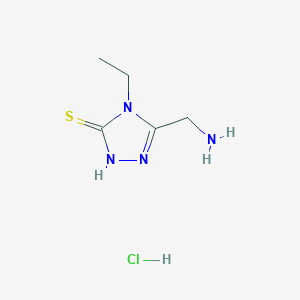

![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)
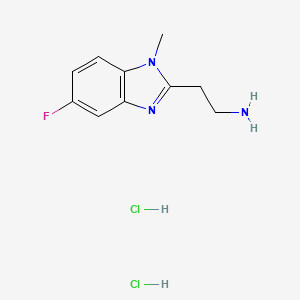



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)